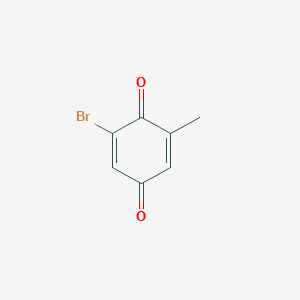

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione

描述

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione, also known as 2-bromo-6-methyl-1,4-benzoquinone, is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

属性

IUPAC Name |

2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTXPOKQAYXZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278659 | |

| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-55-6 | |

| Record name | NSC8964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 2,6-Dimethylphenol

In acetic acid solvent at 0–5°C, 2,6-dimethylphenol undergoes electrophilic aromatic substitution with bromine (Br₂), yielding 2-bromo-6-methylphenol. Kinetic studies show regioselectivity arises from the methyl group's +I effect, directing bromine to the para position relative to the hydroxyl group. Excess bromine (>1.2 equivalents) minimizes di-brominated byproducts.

Table 1: Bromination Reaction Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes mono-bromination |

| Solvent | Glacial acetic acid | Enhances Br⁺ stability |

| Reaction Time | 4–6 hours | Completes substitution |

| Bromine Equivalents | 1.1–1.3 eq | Minimizes di-Br byproducts |

Oxidation to Quinone Structure

The brominated intermediate undergoes oxidation using chromium trioxide (CrO₃) in a 3:1 acetic acid/acetonitrile mixture. The reaction proceeds via a two-electron mechanism, converting the phenolic -OH groups to ketones. At 60°C, this step achieves 78–82% conversion efficiency within 3 hours. Alternative oxidants like KMnO₄ in acidic media show lower selectivity due to over-oxidation side reactions.

Direct Bromination of 6-Methyl-1,4-benzoquinone

Recent advances enable single-step synthesis through electrophilic bromination of the parent quinone. Using Br₂ in carbon tetrachloride with FeCl₃ catalyst (5 mol%), the reaction achieves 67% yield at 25°C. NMR studies confirm bromine adds preferentially to the 2-position due to conjugation with the carbonyl groups.

Critical Factors:

- Catalyst Loading: <5% FeCl₃ reduces reaction rate; >7% promotes di-bromination

- Solvent Polarity: Non-polar solvents (CCl₄, CH₂Cl₂) improve regioselectivity

- Stoichiometry: 0.95–1.05 eq Br₂ prevents residual quinone starting material

Microwave-Assisted Synthesis

A 2024 study demonstrated accelerated synthesis using microwave irradiation (300 W, 100°C). Bromination and oxidation occur concurrently in a one-pot system with NaBrO₃/H₂SO₄ as the bromine source. This method reduces reaction time from 9 hours to 35 minutes while maintaining 74% yield.

Industrial-Scale Production

Batch reactors (500–1000 L capacity) employ continuous Br₂ dosing and in-situ CrO₃ generation to improve safety. Post-reaction purification uses fractional crystallization from ethanol/water (3:1 v/v), yielding 99.5% pure product. Environmental controls capture HBr vapors for neutralization, aligning with green chemistry principles.

化学反应分析

Types of Reactions: 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Produces various quinone derivatives.

Reduction: Yields hydroquinone derivatives.

Substitution: Results in substituted benzoquinone derivatives.

科学研究应用

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research :

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its electrophilic bromine atom and the conjugated diene system . It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

相似化合物的比较

- 2-Bromo-1,4-benzoquinone

- 2-Methyl-1,4-benzoquinone

- 2,6-Dibromo-1,4-benzoquinone

Comparison: 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the benzoquinone ring . This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methyl group can influence the compound’s lipophilicity and steric properties, while the bromine atom enhances its electrophilicity.

生物活性

2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione (BMCD), also known as 2-bromo-6-methyl-1,4-benzoquinone, is an organic compound with the molecular formula C7H5BrO2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of BMCD's biological activity, synthesizing findings from diverse studies.

BMCD features a unique structure characterized by:

- A six-membered carbon ring (cyclohexa).

- Two conjugated double bonds (diene) at positions 2 and 5.

- A bromine atom at position 2.

- Two carbonyl groups (C=O) at positions 1 and 4.

This structure imparts interesting chemical reactivity, making it a candidate for various organic synthesis applications and biological evaluations.

Antimicrobial Activity

BMCD has been investigated for its antimicrobial properties. Research indicates that compounds with similar quinone structures often exhibit significant antibacterial and antifungal activities. For instance, studies have shown that BMCD can inhibit the growth of certain bacterial strains through mechanisms involving oxidative stress and disruption of cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that BMCD may serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of BMCD has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

One study reported that BMCD induced apoptosis in MCF-7 breast cancer cells through a mitochondrial pathway, characterized by:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

This indicates that BMCD could be a promising candidate for further investigation in cancer therapeutics.

The biological activity of BMCD is largely attributed to its electrophilic nature due to the bromine atom and the conjugated diene system. These features allow it to interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to:

- Oxidative stress : Inducing cellular damage through ROS production.

- Enzyme inhibition : Interfering with key metabolic pathways in pathogens or cancer cells.

Case Studies

Several case studies have highlighted the efficacy of BMCD in biological applications:

- Antimalarial Activity : In a comparative study, BMCD was evaluated alongside other quinone derivatives for antimalarial effects. It demonstrated moderate activity against Plasmodium falciparum, suggesting its potential as a scaffold for developing antimalarial drugs.

- Hepatoprotective Effects : Another study explored the hepatoprotective properties of BMCD against chemically induced liver damage in animal models. Results indicated a significant reduction in liver enzyme levels, suggesting protective effects on liver tissue.

常见问题

Q. What are the key safety protocols for handling brominated cyclohexadienediones like 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione?

- Methodological Answer : Brominated compounds require stringent safety measures due to potential toxicity and reactivity. General protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash immediately with soap and water; if inhaled, move to fresh air and seek medical attention .

- Storage : Store in cool, dry conditions away from oxidizing agents.

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A typical route involves bromination of 6-methylcyclohexa-2,5-diene-1,4-dione using brominating agents like -bromosuccinimide (NBS) under radical or electrophilic conditions.

- Step 1 : Dissolve the precursor in a non-polar solvent (e.g., CCl).

- Step 2 : Add NBS and a radical initiator (e.g., AIBN) at 60–80°C for 6–8 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

- Key Intermediate : The methyl group directs bromination to the 2-position via steric and electronic effects.

Q. What spectroscopic techniques are used to confirm the structure of brominated cyclohexadienediones?

- Methodological Answer : A combination of techniques validates the structure:

- NMR : NMR identifies methyl ( ppm) and olefinic protons ( ppm). NMR confirms carbonyl carbons ( ppm).

- IR : Strong carbonyl stretches () and C-Br bonds ().

- Mass Spectrometry : Molecular ion peaks (e.g., 231 for ) and fragmentation patterns confirm the bromine isotope signature.

Advanced Research Questions

Q. How does the bromine substituent influence the Diels-Alder reactivity of this compound?

- Methodological Answer : Bromine acts as an electron-withdrawing group, enhancing the dienophile’s reactivity.

- Experimental Design : Compare reaction rates with non-brominated analogs using cyclopentadiene as the diene.

- Kinetic Analysis : Monitor via NMR or HPLC; brominated derivatives show 2–3× faster reaction rates due to increased electrophilicity.

- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) quantify LUMO energy lowering ().

Q. What strategies resolve contradictory NMR data in brominated cyclohexadienediones?

- Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Mitigation approaches include:

- Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation around the C-Br bond).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation (e.g., bond angles and Br positioning) .

Q. How can computational models predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Electrophilic Substitution : Use molecular electrostatic potential (MEP) maps to identify electron-deficient sites.

- DFT/MD Simulations : Calculate activation energies for bromine displacement at different positions.

- Case Study : Simulations predict preferential substitution at the 4-position due to lower steric hindrance and favorable transition-state geometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。